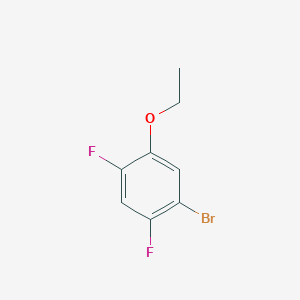
1-Bromo-2,4-difluoro-5-ethoxybenzene
Overview
Description
1-Bromo-2,4-difluoro-5-ethoxybenzene is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 . It is a liquid at room temperature and has a CAS number of 900175-11-3 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4-difluoro-5-ethoxybenzene consists of a benzene ring with bromo, difluoro, and ethoxy substituents . The InChI code for this compound is 1S/C8H7BrF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-2,4-difluoro-5-ethoxybenzene are not available, bromo-difluorobenzenes are known to undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Physical And Chemical Properties Analysis
1-Bromo-2,4-difluoro-5-ethoxybenzene is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
1-Bromo-2,4-difluoro-5-ethoxybenzene serves as a key intermediate in the synthesis of various organic compounds due to its reactive bromo and fluoro groups. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of bromo-fluoroarenes in facilitating cross-coupling reactions. The method developed by Qiu et al. (2009) offers an alternative to expensive palladium-catalyzed processes, showcasing the compound's utility in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Flame Retardants
The compound is related to the family of novel brominated flame retardants (NBFRs), which are widely studied for their occurrence in various environments and potential health risks. Zuiderveen, Slootweg, and de Boer (2020) reviewed the presence of NBFRs in indoor air, dust, and consumer goods, highlighting the need for further research on their environmental fate and toxicity. This review underscores the significance of understanding the applications and implications of brominated compounds, including those similar to 1-Bromo-2,4-difluoro-5-ethoxybenzene, in the context of environmental health (Zuiderveen, Slootweg, & de Boer, 2020).
Halogen···Halogen Interactions and Crystal Engineering
Research by Tothadi, Joseph, and Desiraju (2013) on halogen···halogen interactions in cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids demonstrates the utility of brominated compounds in crystal engineering. Their work, exploring type I and II halogen interactions, provides insights into the structural modularity and design strategies in creating cocrystals, where brominated compounds like 1-Bromo-2,4-difluoro-5-ethoxybenzene could play a crucial role in developing new materials (Tothadi, Joseph, & Desiraju, 2013).
Advanced Materials and Functional Applications
The study of brominated compounds extends into the development of advanced materials with unique properties. For example, nickel phosphate materials, which can incorporate brominated compounds during synthesis, show promising applications in catalysis and sorption. Lee et al. (2019) reviewed the catalytic and sorption applications of porous nickel phosphate materials, indicating potential areas where brominated compounds, by analogy, could contribute to the development of new catalytic or adsorbent materials (Lee et al., 2019).
Safety And Hazards
This compound is considered hazardous. It is a flammable liquid and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-bromo-5-ethoxy-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIJTMUVDDOQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290778 | |
| Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-5-ethoxybenzene | |
CAS RN |
900175-11-3 | |
| Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3300142.png)
![3-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300150.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3300155.png)
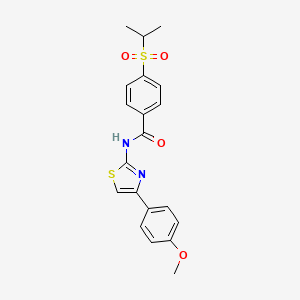
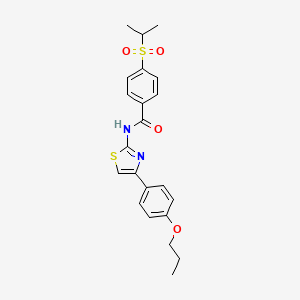
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3300168.png)
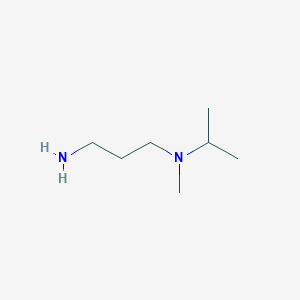
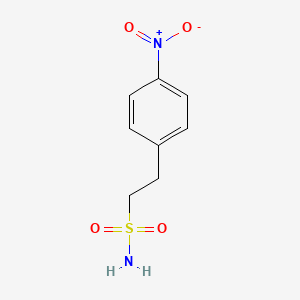
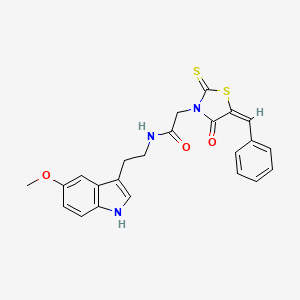
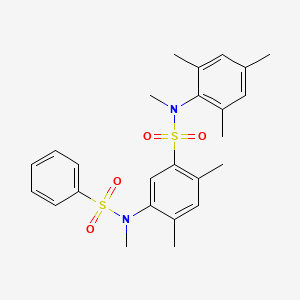
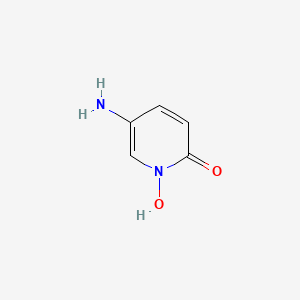
![N-[2-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B3300229.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3300230.png)
![6-(4-Ethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3300236.png)